cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQTCLNVHZQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147900-45-6, 583870-83-1 | |
| Record name | (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of Fmoc-1,4-cis-achc-oh is the amine group in organic compounds. It acts as a protecting group for the amine group, preventing it from undergoing unwanted reactions during the synthesis process.
Mode of Action
Fmoc-1,4-cis-achc-oh interacts with its targets through a process known as Fmoc protection. The compound is introduced to the amine group by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a stable carbamate, which protects the amine group from unwanted reactions.
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-1,4-cis-achc-oh is the synthesis of peptides. The compound plays a crucial role in solid phase peptide synthesis (SPPS), a method used to produce peptides in large quantities. The Fmoc group is removed by base, usually piperidine, forming a stable adduct with the dibenzofulvene byproduct.
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in some organic solvents such as dichloromethane and dimethylformamide.
Result of Action
The result of Fmoc-1,4-cis-achc-oh’s action is the successful protection of the amine group during peptide synthesis. This allows for the production of peptides without unwanted side reactions, enabling the study of peptides in various fields such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers.
Action Environment
The action of Fmoc-1,4-cis-achc-oh is influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols. It should also be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents.
Biological Activity
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid , often referred to as Fmoc-cyclohexanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C23H25NO4
- Molecular Weight : 379.46 g/mol
- CAS Number : 167690-53-1
Structure
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of the cyclohexanecarboxylic acid moiety contributes to its unique properties and biological activities.
Research indicates that compounds like this compound may act as analogs of naturally occurring peptides, influencing various biological pathways. The Fmoc group enhances solubility and stability, making it suitable for pharmaceutical applications.
Pharmacological Studies
- Opioid Activity :
- Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Stability and Solubility :
Case Studies
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other related compounds:
| Compound | Biological Activity | Solubility | Stability |
|---|---|---|---|
| cis-Fmoc-cyclohexanecarboxylic acid | Opioid activity, API synthesis | High | Stable under physiological conditions |
| trans-Fmoc-cyclohexanecarboxylic acid | Similar activity profile but lower solubility | Moderate | Less stable than cis form |
| Other cyclohexanecarboxylic derivatives | Varying activities based on modifications | Variable | Depends on substituent groups |
Scientific Research Applications
Peptide Synthesis
Fmoc-cyclohexanecarboxylic acid is primarily utilized as a protecting group in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is favored due to its stability under basic conditions and ease of removal under mild acidic conditions. This property allows for the selective protection of amino acids during the synthesis of complex peptides.
Key Benefits:
- Facilitates the formation of peptide bonds without interfering with other functional groups.
- Allows for the synthesis of peptides with diverse sequences and modifications.
Drug Development
The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its structure can be modified to enhance bioactivity and selectivity against specific biological targets.
Case Study:
Research has indicated that derivatives of Fmoc-cyclohexanecarboxylic acid can exhibit improved binding affinity for target proteins, making them suitable candidates for further development into therapeutic agents for diseases such as cancer and metabolic disorders.
Structural Modifications and Derivatives
The versatility of Fmoc-cyclohexanecarboxylic acid allows for various structural modifications that can enhance its pharmacological properties. For instance, the introduction of different side chains or functional groups can lead to derivatives with tailored activity profiles.
| Derivative | Modification | Potential Application |
|---|---|---|
| Fmoc-trans-4-amino acid | Altered stereochemistry | Enhanced binding affinity |
| Fmoc-cyclohexyl derivative | Increased lipophilicity | Improved membrane permeability |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
- CAS No.: 147900-45-6
- Molecular Formula: C₂₂H₂₃NO₄
- Molecular Weight : 365.42 g/mol
- Synonyms: FMOC-1,4-CIS-ACHC-OH .
Structural Features: This compound consists of a cyclohexane ring in the cis-configuration, with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amino functionality and a carboxylic acid group at the 4-position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.
Comparison with Similar Compounds
The following table and analysis compare this compound with structurally or functionally related Fmoc-protected amino acids and derivatives.
Key Comparative Insights
Structural and Functional Differences
- Cyclohexane vs. Oxetane/Pyran Rings: The cis-cyclohexane backbone in the target compound provides rigidity, enhancing peptide conformational control. In contrast, oxetane () and tetrahydro-2H-pyran () derivatives offer improved metabolic stability and solubility due to their oxygen-containing rings .
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves introducing the Fmoc group to cis-4-aminocyclohexanecarboxylic acid (cis-4-amino-CHA) using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The amine reacts with Fmoc-Cl in a nucleophilic substitution, facilitated by a base such as triethylamine (TEA) or sodium hydroxide.
Reaction Setup:
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature: 0–25°C
-
Molar Ratio: 1:1.2 (amine:Fmoc-Cl) with 2–3 equivalents of base
The reaction typically achieves >85% yield, with purity ≥95% after recrystallization from ethyl acetate/hexane.
Purification and Characterization
Crude product is washed with aqueous HCl (1M) to remove excess base, followed by brine and drying over MgSO₄. Column chromatography (silica gel, 3:1 hexane/ethyl acetate) isolates the pure compound. NMR and HPLC confirm the cis configuration and absence of trans isomers.
Metathesis-Based Synthesis
Olefin Metathesis Strategy
Ring-closing metathesis (RCM) offers an alternative route. Starting from a diene precursor, Grubbs catalysts (e.g., Grubbs II) facilitate cyclization to form the cyclohexane ring. Subsequent functionalization introduces the Fmoc and carboxylic acid groups.
Example Pathway:
-
Diene Synthesis: Allylation of 4-nitrobenzoic acid derivatives.
-
RCM: Cyclization using Grubbs catalyst (5 mol%) in DCM at 40°C.
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) to reduce nitro to amine.
-
Fmoc Protection: As described in Section 2.
This method achieves ~70% overall yield but requires stringent control over stereochemistry during hydrogenation.
Catalytic Hydrogenation of Aromatic Precursors
Hydrogenation of 4-Nitrobenzoic Acid
cis-4-amino-CHA is synthesized via hydrogenation of 4-nitrobenzoic acid under high-pressure H₂ (5–10 bar) and elevated temperatures (150–180°C) using Pd/C or PtO₂ catalysts.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 1–5 wt% Pd/C |
| Solvent | Neat or ethanol |
| Time | 12–24 h |
| cis:trans Ratio | 3:2 (requires separation) |
Isomer Separation and Fmoc Protection
The cis/trans mixture is separated via fractional crystallization of Fmoc-protected derivatives. Trans isomers crystallize preferentially due to higher symmetry, leaving cis-enriched fractions in the mother liquor. Subsequent recrystallization yields cis-4-Fmoc-amino-CHA with >90% purity.
Isomerization Techniques
Base-Mediated Isomerization
Patent WO2003078381A1 describes isomerizing cis/trans mixtures using NaOH or potassium tert-butoxide at 170–240°C. While optimized for trans isomers, adjusting conditions (e.g., shorter reaction times) favors cis retention.
Conditions:
-
Base: 2 equivalents NaOH
-
Solvent: Xylene or decalin
-
Temperature: 180°C
-
Time: 6–12 h
This method converts ≤20% cis to trans, preserving cis-4-amino-CHA for Fmoc protection.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Fmoc-Cl Protection | 85–90 | 95–98 | Direct, scalable | Requires pre-formed cis-amine |
| Metathesis | 60–70 | 85–90 | Stereochemical control | Multi-step, costly catalysts |
| Hydrogenation | 70–75 | 90–95 | Inexpensive precursors | Requires isomer separation |
| Isomerization | 50–60 | 80–85 | Utilizes mixed isomers | High energy input |
Industrial and Laboratory Considerations
Q & A
Q. What are the standard protocols for synthesizing cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid?
The synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethoxycarbonyl) as a protective group. Key steps include:
- Fmoc protection : The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine in dichloromethane) .
- Cyclohexane backbone assembly : The cis-cyclohexane carboxylic acid scaffold is functionalized via microwave-assisted coupling or sonochemistry to improve yield and reduce reaction time .
- Deprotection and purification : Final deprotection uses piperidine in DMF, followed by HPLC or flash chromatography for purification .
Q. How is this compound characterized using analytical techniques?
- HPLC : Purity is assessed via reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) .
- Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₄N₂O₄: 393.18) .
- NMR : ¹H/¹³C NMR verifies stereochemistry (e.g., cis-configuration of cyclohexane substituents) .
Q. What safety precautions are required for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (oral, dermal: Category 4) and eye irritation (Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation) .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .
Advanced Research Questions
Q. How can stability issues during storage or reactions be mitigated?
- Temperature control : Avoid prolonged exposure to >25°C, which accelerates decomposition into toxic fumes (e.g., CO, NOₓ) .
- Incompatibilities : Exclude strong acids/bases and oxidizing agents to prevent hydrolysis of the Fmoc group .
- Solvent selection : Use anhydrous DMF or dichloromethane to minimize side reactions .
Q. What strategies optimize reaction yields in microwave-assisted synthesis?
Q. How can discrepancies in reported toxicity data be resolved?
Q. What structural analogs of this compound have been studied for biological activity?
| Compound Name | Molecular Formula | Unique Features | Reference |
|---|---|---|---|
| (R)-3-Fmoc-amino-4-(p-tolyl)butanoic acid | C₂₅H₂₃NO₄ | Aromatic substitution enhances receptor binding | |
| 3-(Fmoc-amino)-5-phenylpentanoic acid | C₂₆H₂₅NO₄ | Extended alkyl chain improves solubility |
Q. How does the cis-cyclohexane conformation influence peptide backbone rigidity?
The cis-cyclohexane moiety restricts conformational flexibility, enhancing α-helix stabilization in peptides. This is validated via circular dichroism (CD) spectroscopy and molecular dynamics simulations .
Contradictions and Methodological Gaps
- Toxicity data : SDS reports conflicting GHS classifications (e.g., H302 vs. H315) due to limited empirical testing . Researchers should assume worst-case hazards until verified.
- Ecological impact : No biodegradability or bioaccumulation data exist; follow ALARA (As Low As Reasonably Achievable) principles for disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
